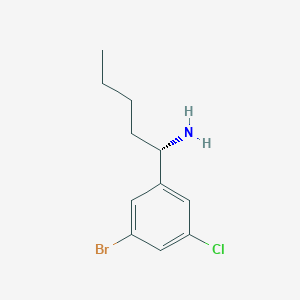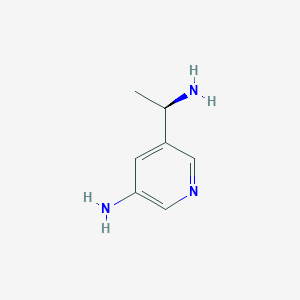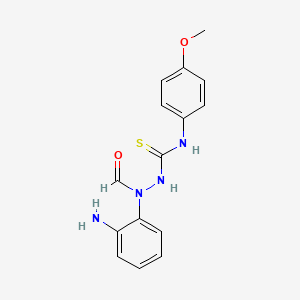
1H-Indole-1-carboxylic acid, 3-(1-cyano-1-methylethyl)-5-fluoro-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-1-carboxylic acid, 3-(1-cyano-1-methylethyl)-5-fluoro-, 1,1-dimethylethyl ester is a complex organic compound with a unique structure. This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 1H-Indole-1-carboxylic acid, 3-(1-cyano-1-methylethyl)-5-fluoro-, 1,1-dimethylethyl ester involves several steps. One common method includes the reaction of 1H-indole-1-carboxylic acid with tert-butyl 3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate under specific conditions . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the cyano group or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring or the ester group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Indole-1-carboxylic acid, 3-(1-cyano-1-methylethyl)-5-fluoro-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biological pathways.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the development of new materials and chemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target .
Comparación Con Compuestos Similares
Compared to other similar compounds, 1H-Indole-1-carboxylic acid, 3-(1-cyano-1-methylethyl)-5-fluoro-, 1,1-dimethylethyl ester stands out due to its unique structure and properties. Similar compounds include:
- 1H-Indole-1-carboxylic acid, 3-(1-cyano-1-methylethyl)-, 1,1-dimethylethyl ester
- 1H-Indole-1-carboxylic acid, 6-bromo-3-(1-cyano-1-methylethyl)-, 1,1-dimethylethyl ester
These compounds share some structural similarities but differ in their specific functional groups and resulting properties.
Propiedades
Fórmula molecular |
C17H19FN2O2 |
|---|---|
Peso molecular |
302.34 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-cyanopropan-2-yl)-5-fluoroindole-1-carboxylate |
InChI |
InChI=1S/C17H19FN2O2/c1-16(2,3)22-15(21)20-9-13(17(4,5)10-19)12-8-11(18)6-7-14(12)20/h6-9H,1-5H3 |
Clave InChI |
FYUVYLCJCMSFIY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)F)C(C)(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


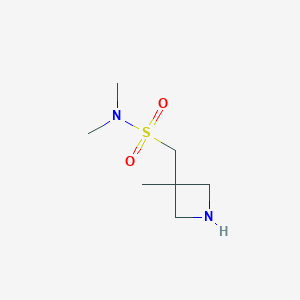
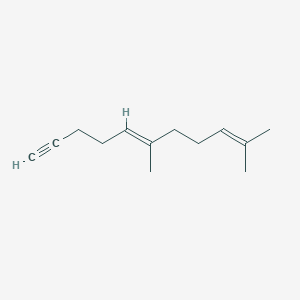
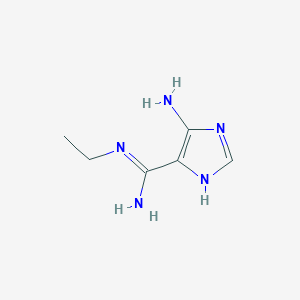
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)


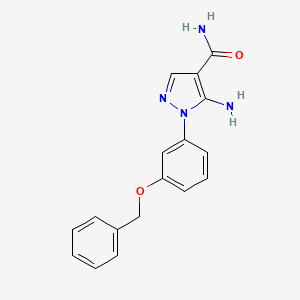
![6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)
![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)

